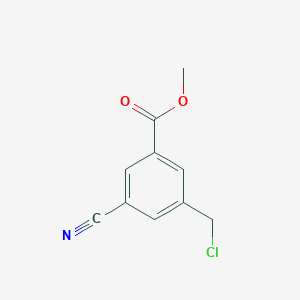

Methyl 3-(chloromethyl)-5-cyanobenzoate

CAS No.:

Cat. No.: VC19891099

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO2 |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | methyl 3-(chloromethyl)-5-cyanobenzoate |

| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 |

| Standard InChI Key | XFLIBQOGDLEIGN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)CCl |

Introduction

Chemical Identity and Structural Properties

Methyl 3-(chloromethyl)-5-cyanobenzoate is a white to off-white crystalline solid with a molecular weight of 209.63 g/mol and the IUPAC name methyl 3-(chloromethyl)-5-cyanobenzoate. Key physicochemical properties include:

The compound’s structure enables diverse reactivity: the chloromethyl group undergoes nucleophilic substitution, while the cyano group participates in condensation or cycloaddition reactions .

Synthetic Methodologies

Nucleophilic Substitution and Hydrolysis

A two-step synthesis is described in patent CN101891649B :

-

Step 1: 3-Chloromethyl benzoic acid methyl ester reacts with nitrogen-containing compounds (e.g., hexamethylenetetramine) in alkaline conditions to form a Sievert salt. Hydrolysis in acidic media yields 3-aldehyde benzoic acid methyl ester.

-

Step 2: The aldehyde intermediate undergoes a reflux reaction with hydroxylamine and formic acid, followed by ion exchange and crystallization to produce the final product (yield >80%, purity >98%) .

Alternative routes involve chloromethylation of methyl benzoate derivatives using paraformaldehyde and AlCl₃, yielding meta-substituted products .

Applications in Pharmaceutical Synthesis

Anticancer Agents

Methyl 3-(chloromethyl)-5-cyanobenzoate derivatives are precursors to quinazolinones, which exhibit potent anticancer activity. For example, compound 101 (derived from 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone) inhibits leukemia (IC₅₀ = 5.8 µM) and breast cancer cells (IC₅₀ = 0.34 µM) by disrupting microtubule polymerization .

Central Nervous System (CNS) Therapeutics

The compound’s cyano group is integral to synthesizing mGluR5 antagonists, such as MPEP analogs, which target anxiety and addiction . Structural modifications at the 3-position (e.g., CN substitution) enhance binding affinity (Kᵢ < 1 nM) but may introduce toxicity .

| Protective Measure | Protocol |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Chemical fume hood mandatory |

| First Aid | Flush eyes/skin with water; seek medical attention |

Analytical Characterization

Spectroscopic Data

-

IR: Peaks at 1720 cm⁻¹ (ester C=O), 2220 cm⁻¹ (C≡N), and 680 cm⁻¹ (C-Cl) .

-

NMR (¹H): δ 3.95 (s, 3H, OCH₃), δ 4.75 (s, 2H, CH₂Cl), δ 7.5–8.1 (m, 3H, aromatic) .

Chromatography

HPLC analysis (C18 column, acetonitrile/water) confirms purity >98% with a retention time of 6.2 min .

Industrial and Research Significance

The compound’s dual functionality enables its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume